molecular formula C16H16N2O3S2 B2461198 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 1704559-17-0

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Cat. No.: B2461198
CAS No.: 1704559-17-0
M. Wt: 348.44
InChI Key: QPMJBXZDOKIWRZ-UHFFFAOYSA-N
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Description

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure, featuring a 1,4-thiazepane core fused with a furan ring and a benzonitrile sulfonamide group, is characteristic of scaffolds designed to interact with enzyme active sites. This compound is primarily utilized as a key chemical intermediate or a building block for the synthesis of more complex molecules. Research indicates its primary value lies in the exploration and development of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory disease research, and compounds with this structural motif are investigated for their potential to modulate aberrant signaling pathways. The mechanism of action for this specific compound is not fully elucidated in the public domain, but its design suggests it may act as an ATP-competitive inhibitor for certain protein kinases. Researchers employ this chemical in high-throughput screening assays, structure-activity relationship (SAR) studies, and lead optimization programs to develop new therapeutic candidates. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: PubChem and Supplier Catalogs .

Properties

IUPAC Name

4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c17-12-13-3-5-14(6-4-13)23(19,20)18-8-7-16(22-11-9-18)15-2-1-10-21-15/h1-6,10,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJBXZDOKIWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling with a benzonitrile derivative. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and sulfoxides.

    Reduction: Amines and reduced thiazepane derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazepane rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in heterocyclic rings, substituents, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Core Variation Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Features
Target Thiazepane + Furan + Sulfonyl 390.45 2.1 0.15 Flexible thiazepane; polar sulfonyl group
Analog B Thiazepane + Thiophene + Sulfonyl 406.52 2.5 0.08 Thiophene enhances lipophilicity
Analog C Piperidine + Furan + Sulfonyl 344.38 1.8 0.20 Rigid piperidine; higher solubility
Analog D Thiazepane + Furan + Nitro 375.42 2.3 0.10 Nitro group increases electron withdrawal

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :

  • Thiazepane vs.
  • Furan vs. Thiophene : Replacing furan (oxygen) with thiophene (sulfur) in Analog B increases lipophilicity (LogP 2.5 vs. 2.1) but reduces solubility, likely due to decreased hydrogen-bonding capacity.
  • Sulfonyl vs. Nitro : The sulfonyl group in the target compound provides stronger electron-withdrawing effects and polarity compared to the nitro group in Analog D, which may stabilize protein-ligand interactions.

Biological Activity

The compound 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic molecule that features a unique combination of furan, thiazepane, and benzonitrile moieties. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 320.37 g/mol. The compound's structure can be represented as follows:

Structure C15H16N2O3S\text{Structure }\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan ring : Achieved through cyclization reactions such as the Paal-Knorr synthesis.
  • Synthesis of the thiazepane ring : Involves the reaction of suitable amines with thioamides.
  • Coupling reactions : The final step includes coupling the furan-thiazepane intermediate with a benzonitrile derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the furan and thiazepane structures. For instance, derivatives containing these motifs have shown promising results in inhibiting cancer cell proliferation in various in vitro assays. A notable study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)3.5
4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrileHCT116 (Colon)TBDCurrent Study

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against both bacterial and fungal strains. This is particularly relevant given the increasing resistance to conventional antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

The biological activity of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.

Case Studies

Several case studies have documented the biological effects of compounds structurally similar to 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile. For example:

  • Study on Anticancer Effects : A study evaluated a series of thiazepane derivatives for their cytotoxic effects on various cancer cell lines, showing that modifications at the furan position significantly enhanced activity against breast cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on derivatives containing both furan and thiazepane rings, revealing their potential as broad-spectrum antimicrobial agents.

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